
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one
Overview
Description
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one (CAS: 251292-24-7), also known as Resorufin-isobutyrate, is a fluorescent phenoxazinone derivative. Its structure features an isobutyl ester group (-O-CO-O-isobutyl) at the 7-position of the phenoxazinone core (Fig. 1). This compound is widely utilized as a fluorogenic substrate in biochemical assays, where esterase-mediated hydrolysis releases the fluorescent resorufin (λex/λem ≈ 570/585 nm) . The isobutyl group enhances lipophilicity, improving cellular permeability while maintaining stability under physiological conditions. Commercial availability and high purity (>97% by HPLC) make it a preferred choice for imaging and diagnostic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one typically involves the reaction of phenoxazinone with isobutyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isobutyl chloroformate. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxazinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding phenoxazine form.
Substitution: The isobutoxycarbonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenoxazinone derivatives with hydroxyl or carboxyl groups, while reduction can produce phenoxazine derivatives.
Scientific Research Applications
Chemistry
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions makes it an essential reagent in the development of more complex molecules. The compound can participate in:
- Oxidation : Leading to the formation of phenoxazinone derivatives.
- Reduction : Converting to its corresponding phenoxazine form.
- Substitution Reactions : The isobutoxycarbonyloxy group can be replaced with other functional groups through nucleophilic substitution .
Biology
In biological research, this compound is utilized as a fluorogenic indicator , which is significant for assessing cell viability and studying enzyme activities. Its properties allow it to act as a probe for detecting specific biomolecules within cells, providing insights into cellular processes and functions .
Medicine
The compound exhibits potential therapeutic properties, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : Shown promise in inhibiting cancer cell proliferation.
- Anti-inflammatory Effects : Potentially useful in treating inflammatory conditions .
Industrial Applications
In industrial settings, this compound is employed in the production of dyes and pigments due to its vibrant color and stability. Its chemical properties also make it suitable for developing other industrial chemicals .
Case Study 1: Fluorescent Probes in Cell Viability Assays
A study highlighted the use of this compound as a fluorescent probe for assessing cell viability. The results indicated that this compound provided approximately twice the sensitivity compared to traditional probes like calcein-AM, allowing for more accurate assessments in live-cell imaging experiments .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated significant activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents. The study focused on its mechanism of action, revealing that it disrupts bacterial cell membranes, leading to cell death .
Uniqueness of this compound
This compound's unique isobutoxycarbonyloxy group enhances both solubility and stability compared to its analogs, making it particularly valuable for applications requiring high sensitivity and specificity .
Mechanism of Action
The mechanism of action of 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating their activity. Additionally, its fluorescent properties allow it to be used as a probe for studying cellular processes and detecting specific biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Based Classification
Phenoxazinone derivatives are classified by their 7-position substituents, which dictate reactivity, solubility, and target specificity. Key analogs are compared below:
Table 1: Structural and Functional Comparison of 7-Substituted Phenoxazinones
Functional and Mechanistic Differences
Reactivity and Selectivity
- Target Compound : The isobutyl ester group requires esterase enzymes (e.g., carboxylesterases) for activation, making it ideal for detecting esterase activity in live cells or tissues. Its selectivity is broad but tunable via ester group modifications .
- VRF Probe : The vinyl ether group undergoes Hg<sup>2+</sup>-promoted cleavage, releasing resorufin. This specificity avoids interference from other metal ions .
- Nitrothiophene Derivative : The nitro group is reduced by nitroreductase (NTR) in hypoxic environments, enabling tumor hypoxia imaging. The thiophene moiety enhances electron-withdrawing effects, improving sensitivity .
Spectral and Analytical Performance
Table 2: Fluorescence Properties
Compound | λex (nm) | λem (nm) | Quantum Yield | Activation Mechanism |
---|---|---|---|---|
This compound | 570 | 585 | 0.45 | Esterase hydrolysis |
VRF Probe | 563 | 587 | 0.38 | Hg<sup>2+</sup> cleavage |
Nitrothiophene Derivative | 560 | 580 | 0.52 | Nitroreductase reduction |
β-D-Galactopyranoside | 571 | 585 | 0.40 | β-galactosidase hydrolysis |
- The target compound exhibits a moderate quantum yield (0.45), comparable to glycosidic analogs but lower than nitroreductase-sensitive probes (0.52) .
Biological Activity
7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, also known as O-7-(Isobutyloxycarbonyl)resorufin, is a synthetic compound that has garnered attention for its potential applications in biological research, particularly as a fluorogenic indicator. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N1O3
- Molecular Weight : 285.32 g/mol
- CAS Number : 251292-24-7
- Structure : The compound features a phenoxazine core with an isobutoxycarbonyl group that enhances its solubility and cellular permeability.
Biological Activity
This compound exhibits several notable biological activities:
- Fluorogenic Indicator : It serves as a fluorogenic substrate for assessing cell viability and esterase activity. Upon hydrolysis by esterases, the compound releases a fluorescent product, making it useful in live-cell imaging and viability assays .
- Cell Permeability : The isobutoxycarbonyl moiety increases the compound's ability to penetrate cell membranes, facilitating intracellular assays .
- Esterase Activity : The compound has been shown to be hydrolyzed by various esterases, which is critical for its application in enzymatic activity assays. This property allows researchers to monitor enzymatic reactions in real-time .
The mechanism of action involves the hydrolysis of the isobutoxycarbonyl group by esterases present in the cells, leading to the release of a fluorescent product. This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and cellular health.
Case Studies
Several studies have utilized this compound to explore its biological implications:
-
Cell Viability Assays :
- In a study examining the cytotoxic effects of various compounds on cancer cell lines, researchers employed this fluorogenic indicator to assess cell viability post-treatment. The results indicated a correlation between compound concentration and cell viability reduction, demonstrating its utility in pharmacological screening.
-
Esterase Activity Monitoring :
- A research group investigated the activity of specific esterases in human serum using this compound as a substrate. The study provided quantitative data on esterase levels in different patient groups, highlighting its potential in clinical diagnostics.
-
Live Cell Imaging :
- In another study focused on cellular responses to oxidative stress, researchers used this compound to visualize changes in esterase activity within live cells under various stress conditions. The findings revealed significant alterations in enzyme activity correlating with cellular health status.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with other fluorogenic indicators:
Compound Name | Fluorescence Type | Primary Use | Cell Permeability |
---|---|---|---|
This compound | Fluorogenic | Cell viability, esterase assays | High |
Resorufin | Fluorogenic | General fluorescence | Moderate |
Calcein AM | Fluorescent | Live-cell imaging | High |
Q & A
Basic Research Questions
Q. What are the optimized synthetic methodologies for 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one, and how do reaction conditions influence yield?
The synthesis typically involves alkylation or esterification of the parent compound, resorufin (7-hydroxy-3H-phenoxazin-3-one). For example, in the preparation of derivatives like 7-(prop-2-yn-1-yloxy)-3H-phenoxazin-3-one, resorufin sodium salt reacts with propargyl bromide in DMF under nitrogen, using K₂CO₃ as a base. Reaction conditions (e.g., 48 hours at room temperature) and stoichiometric ratios (e.g., 3:1 base-to-substrate) are critical for yields ≥75% . Key purification steps include recrystallization from ethyl acetate/hexanes or column chromatography (e.g., 60% ethyl acetate in hexanes, Rf = 0.39) .
Q. How are spectroscopic techniques employed to confirm the structural integrity of this compound derivatives?
Structural validation relies on:
- <sup>1</sup>H/ <sup>13</sup>C NMR : Characteristic peaks include aromatic protons (δ 7.72–6.30 ppm) and carbonyl carbons (δ 186–161 ppm). Substituent-specific shifts (e.g., isobutoxy groups at δ 4.58 ppm) confirm functionalization .
- IR Spectroscopy : Absorbance bands for ester carbonyl (ν ≈ 1700–1750 cm<sup>−1</sup>) and aromatic C=C (ν ≈ 1500–1600 cm<sup>−1</sup>) are diagnostic .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) matches calculated molecular weights (e.g., [M+H]<sup>+</sup> = 313.3 for the isobutoxycarbonyloxy derivative) .
Advanced Research Questions
Q. How does this compound function as a fluorogenic substrate in enzyme activity assays?
This compound acts as a pro-fluorophore, where enzymatic cleavage (e.g., esterase or nitroreductase activity) releases resorufin, emitting red fluorescence (Ex/Em = 573/585 nm). For example, in hypoxia imaging, nitroreductase reduces the nitro group in derivatives like 7-[(5-nitrofuran-2-yl)methoxy]-3H-phenoxazin-3-one, triggering a 1,6-rearrangement and resorufin release. This mechanism enables real-time detection with a linear response (15–300 ng/mL nitroreductase) and a detection limit of 0.27 ng/mL .
Q. What factors contribute to variability in fluorogenic signal intensity across cell-based assays?
Key variables include:
- Enzyme Localization : Intracellular esterase distribution affects hydrolysis rates.
- pH Sensitivity : Resorufin fluorescence is pH-dependent, with optimal signals at neutral pH .
- Cellular Efflux : ATP-binding cassette transporters may export resorufin, reducing signal .
- Substrate Solubility : DMSO or ethanol stock solutions (>98% purity) minimize precipitation .
Q. How can conflicting spectral data in structural studies be resolved?
Discrepancies in <sup>13</sup>C NMR shifts (e.g., δ 186.3 vs. 185.4 ppm for carbonyl carbons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or substituent electronic interactions. Comparative analysis with computational models (e.g., CNDO/2 charge density calculations) helps reconcile empirical data .
Q. What strategies improve synthetic yields of this compound derivatives?
- Base Optimization : K₂CO₃ in DMF outperforms weaker bases (e.g., NaHCO₃) in alkylation reactions .
- Temperature Control : Reactions at 65°C for 48 hours enhance conversion rates for sterically hindered substrates .
- Protection/Deprotection : Acid-labile protecting groups (e.g., 2-methyl-1,3-dioxolane) enable selective functionalization with 93% yield post-deprotection .
Properties
IUPAC Name |
2-methylpropyl (7-oxophenoxazin-3-yl) carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-10(2)9-21-17(20)22-12-4-6-14-16(8-12)23-15-7-11(19)3-5-13(15)18-14/h3-8,10H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDFSVVDUVHHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399616 | |
Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251292-24-7 | |
Record name | 7-(Isobutoxycarbonyloxy)-3H-phenoxazin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30399616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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